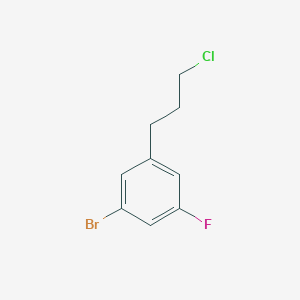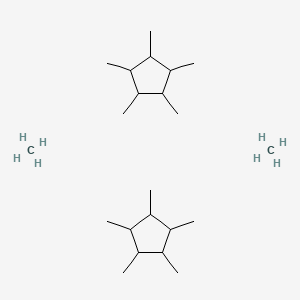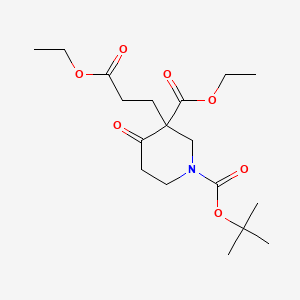![molecular formula C11H22N2O2 B12446159 tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
tert-butyl N-[(E)-hexylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(E)-hexylideneamino]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, which is known for its bulky nature and ability to protect functional groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-hexylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with hexylideneamine under specific conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(E)-hexylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[(E)-hexylideneamino]carbamate is used as a protecting group for amines. It allows selective reactions to occur without interference from the amine group .
Biology and Medicine: The compound is utilized in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(E)-hexylideneamino]carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- N-Boc-ethanolamine
- N-Boc-1,6-diaminohexane
- N-Boc-ethylenediamine
Uniqueness: tert-Butyl N-[(E)-hexylideneamino]carbamate is unique due to its specific structure, which combines the protective tert-butyl group with the hexylideneamino moiety. This combination provides both steric protection and the ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-(hexylideneamino)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
Clé InChI |
GRNJDWCRYYEDAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=NNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
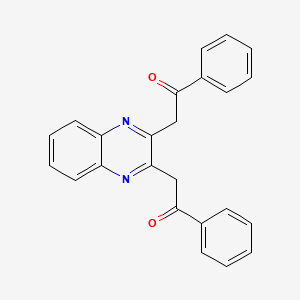
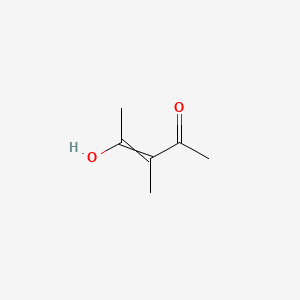
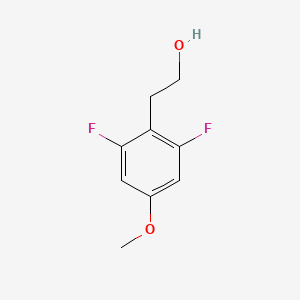
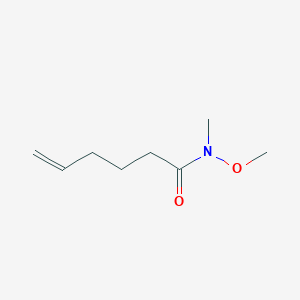
![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
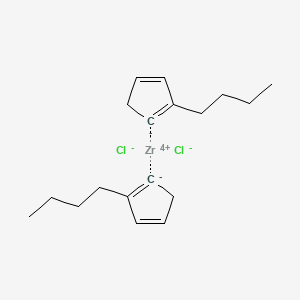
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
